molecular formula C12H11ClN2O2 B1425283 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1221722-66-2

1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1425283
CAS No.: 1221722-66-2
M. Wt: 250.68 g/mol
InChI Key: JVLZSECZDFJTHD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1221722-66-2) is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This pyrazole derivative is intended for research and development applications, particularly in the field of medicinal chemistry. Pyrazole-based compounds are a significant area of investigation due to their wide spectrum of reported biological activities . These nitrogen-containing heterocycles are known as privileged structures in pharmacology, forming the core of various commercially available drugs with anti-inflammatory, anticancer, antimicrobial, and antifungal properties . The presence of specific functional groups, such as the hydroxy and aldehyde substituents on the pyrazole core, makes this compound a valuable building block for further chemical synthesis and exploration of structure-activity relationships in novel therapeutic agents . Researchers utilize this compound strictly for laboratory research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(17)15(14-8)6-9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLZSECZDFJTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)CC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Hydroxy-1H-Pyrazoles via Acid-Catalyzed Transamination

A widely used method for preparing 5-hydroxy-1H-pyrazoles involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by cyclocondensation to form the pyrazole ring:

  • Step 1: Acylation of arylhydrazines with methyl malonyl chloride produces hydrazides.
  • Step 2: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) yields enaminone intermediates.
  • Step 3: Acid-catalyzed transamination and base-catalyzed intramolecular cyclocondensation afford 5-hydroxy-1H-pyrazole-4-carboxylates in 60–86% yields.

This method allows the introduction of various aryl groups, including 4-chlorophenyl, at the N-1 position of the pyrazole ring, and can be adapted for methyl substitution at the 3-position by selecting appropriate starting materials.

Palladium-Catalyzed Cross-Coupling for Carbon-Carbon Bond Formation

To install the 4-chlorophenylmethyl substituent or other aryl groups, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are employed:

  • Pyrazole triflates serve as electrophilic partners.
  • Reaction with appropriate boronic acids (e.g., 4-chlorobenzylboronic acid) in the presence of Pd(PPh3)4 catalyst and base (K3PO4) in 1,4-dioxane under argon atmosphere.
  • Refluxing the mixture leads to efficient coupling, yielding substituted pyrazole derivatives.
  • Purification by flash chromatography yields the desired compounds in moderate to good yields.

This method provides excellent regioselectivity and tolerance for functional groups, enabling the synthesis of complex pyrazole derivatives with 4-chlorophenylmethyl substitution.

Condensation and Cyclization Approaches

Alternative synthetic routes involve:

  • Condensation of phenylhydrazines with β-ketoesters or acetophenones in the presence of glacial acetic acid to form hydrazones.
  • Subsequent cyclization and functional group transformations using Vilsmeier-Haack reagent to yield pyrazole-4-carbaldehydes.
  • These methods facilitate the introduction of methyl groups at the 3-position and hydroxy groups at the 5-position of the pyrazole ring.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Acid-Catalyzed Transamination Diethyl [(dimethylamino)methylene]malonate, arylhydrazines, acid 60–86 High regioselectivity, mild conditions Requires multi-step synthesis
Vilsmeier-Haack Formylation DMF, POCl3, reflux 70–80°C ~80 Selective formylation at C-4 Sensitive to moisture, harsh reagents
Pd-Catalyzed Suzuki-Miyaura Pyrazole triflates, 4-chlorobenzylboronic acid, Pd(PPh3)4, K3PO4 Moderate to high Broad functional group tolerance Requires palladium catalyst, inert atmosphere
Condensation & Cyclization Phenylhydrazines, acetophenones, acetic acid, Vilsmeier reagent Variable Straightforward, scalable May require purification steps

Research Findings and Notes

  • The palladium-catalyzed cross-coupling approach is highly effective for introducing the 4-chlorophenylmethyl substituent with good yields and functional group tolerance.
  • The Vilsmeier-Haack reaction remains the gold standard for selective aldehyde group introduction at the 4-position of pyrazoles, including derivatives with hydroxy and methyl substitutions.
  • Acid-catalyzed transamination followed by cyclocondensation provides a versatile route to 5-hydroxy-1H-pyrazoles, adaptable to various aryl substituents and methylation patterns.
  • Combining these methods allows for the efficient synthesis of this compound with high purity and yield, suitable for further pharmaceutical or agrochemical development.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The carbaldehyde group can be reduced to an alcohol.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of substituted pyrazoles or other derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C12_{12}H11_{11}ClN2_2O2_2 with a molecular weight of 250.68 g/mol. It features a pyrazole ring, which is significant for its biological activity, along with a hydroxyl group and an aldehyde functional group that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds possess notable antimicrobial properties. Studies have shown that 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane penetration and efficacy against pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound may reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence that pyrazole derivatives can act as anticancer agents. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its role in cancer therapy development .

Metal Complexation

The compound's ability to act as a ligand for various metal ions has been explored. Coordination complexes formed between this pyrazole derivative and transition metals have shown enhanced stability and unique electronic properties. These complexes are being studied for applications in catalysis and materials science .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is being explored as a potential material for OLEDs. Its ability to emit light upon electrical stimulation makes it suitable for applications in display technologies .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against E. coli and S. aureus
Anti-inflammatory Effects Reduced COX activity in vitro
Anticancer Activity Induced apoptosis in breast cancer cell lines
Metal Complexation Formed stable complexes with Cu(II) and Ni(II)
OLED Applications Demonstrated promising luminescent properties

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Structural Comparison

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural Features of Selected Pyrazole Carbaldehyde Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 1: 4-ClC₆H₄CH₂; 3: CH₃; 5: OH Hydroxy, carbaldehyde
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 1: 4-ClC₆H₄; 3: CH₃; 5: Cl Chloro, carbaldehyde
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 1: CH₃; 3: CF₃; 5: 3-ClC₆H₄S- Trifluoromethyl, sulfanyl
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1: C₆H₅; 3: CH₃; 5: C₆H₅O- Phenoxy, carbaldehyde
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde 1: Aryl; 3: CH₃; 5: Cl (dihydropyrazole) Chloro, dihydro-pyrazole core
  • Substituent Effects: The hydroxy group in the target compound distinguishes it from analogs with halogens (e.g., 5-chloro derivatives ) or non-polar groups (e.g., phenoxy ). This group may increase solubility in polar solvents and participation in hydrogen bonding. The 4-chlorophenylmethyl substituent provides steric bulk and lipophilicity compared to smaller groups like methyl (e.g., 1-methyl in ).
Crystallographic and Stability Data
  • Crystal Structures : Pyrazole carbaldehydes are often characterized via X-ray crystallography using SHELX software . For example, dihydropyrazole derivatives (e.g., ) exhibit planar pyrazole rings, while bulky substituents (e.g., 4-chlorophenylmethyl) may induce torsional strain.
  • Stability : The hydroxy group may render the compound prone to oxidation, whereas chloro or methyl groups enhance stability .

Biological Activity

1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure

The molecular formula of the compound is C13H12ClN3OC_{13}H_{12}ClN_3O, and its structural features are critical for its biological activity. The presence of the chlorophenyl group and the hydroxymethyl substituent contribute to its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Antitumor Activity

A study conducted by Xia et al. evaluated a series of pyrazole derivatives for their antitumor properties. The results showed that compounds similar to this compound exhibited significant growth inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism
1A54949.85Induces apoptosis
2NCI-H4600.95Autophagy induction

Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that this compound significantly reduced LPS-induced NO production and TNF-α secretion from macrophages. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell proliferation pathways, which is crucial for their anticancer effects.
  • Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways, leading to reduced inflammation and tumor growth.
  • Reactive Oxygen Species (ROS) Generation : It has been indicated that certain pyrazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a chlorinating agent (e.g., POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the 4-position . Modifications, such as nucleophilic substitution of the 5-chloro intermediate with phenols under basic conditions (e.g., K₂CO₃), can introduce aryloxy groups . For analogs, alkaline condensation with formaldehyde has been employed to install methyl groups .

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry . Spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aldehyde proton at δ ~9.5–10.5 ppm).
  • IR : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ .
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns .

Q. What are the key challenges in purifying this compound?

The hydroxy and carbaldehyde groups increase polarity, complicating crystallization. Techniques include:

  • Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization from ethanol or methanol to remove unreacted precursors .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies in NMR or IR signals may arise from tautomerism (e.g., keto-enol forms) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • Density Functional Theory (DFT) calculations to predict and compare theoretical vs. experimental spectra .
  • Single-crystal X-ray diffraction for unambiguous confirmation of solid-state structure .

Q. What reaction mechanisms explain the nucleophilic substitution at the 5-position?

The 5-chloro intermediate undergoes SNAr (nucleophilic aromatic substitution) with phenols, facilitated by electron-withdrawing groups (e.g., carbaldehyde) that activate the pyrazole ring. The reaction proceeds via a Meisenheimer complex, with K₂CO₃ acting as a base to deprotonate the phenol and enhance nucleophilicity . Kinetic studies using HPLC or in-situ IR can monitor substituent effects on reaction rates.

Q. How does the compound’s structure influence its pharmacological activity?

The carbaldehyde group enables Schiff base formation with biomolecular amines, while the 4-chlorobenzyl moiety enhances lipophilicity and membrane permeability. In anticonvulsant studies, analogs were evaluated via maximal electroshock (MES) and pentylenetetrazol-induced seizure models , with activity linked to electron-withdrawing substituents at the 5-position .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Ultrasound-assisted synthesis : Reduces reaction time and improves yields in heterocyclic coupling reactions .
  • Microwave irradiation : Enhances Vilsmeier-Haack formylation efficiency by 20–30% compared to conventional heating .
  • Flow chemistry : Minimizes degradation of sensitive intermediates (e.g., aldehydes) .

Methodological Considerations

Q. How is computational modeling used to predict biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like GABAₐ or COX-2. The carbaldehyde’s electrophilicity is critical for forming hydrogen bonds with active-site residues . QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical techniques validate synthetic intermediates?

  • HPLC-DAD/MS : Detects trace impurities (e.g., unsubstituted pyrazole byproducts).
  • TGA/DSC : Assesses thermal stability during scale-up .
  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. How are crystallization conditions optimized for X-ray studies?

Screening solvents (e.g., DCM/hexane) and slow evaporation at 4°C yield diffraction-quality crystals. For challenging cases, crystal structure prediction (CSP) software (e.g., Mercury) identifies favorable packing motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

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